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molecular formula H3O4P B049573 Phosphoric acid-17O4 CAS No. 116374-21-1

Phosphoric acid-17O4

Cat. No. B049573
M. Wt: 101.994 g/mol
InChI Key: NBIIXXVUZAFLBC-JCDJMFQYSA-N
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Patent
US05728698

Procedure details

A mixture of 3-cyano-5-(4-chlorophenyl)-2-pyridinone (4.6 g) and 85% H3PO4 (60 ml) was heated at reflux for 16 hours. The resulting mixture was cooled to room temperature, poured into ice/water and filtered yielding 3.1 g of 5-(4-chlorophenyl)-2-pyridinone as a yellow solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](=[O:16])[NH:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:8]=1)#N>OP(O)(O)=O>[Cl:15][C:12]1[CH:11]=[CH:10][C:9]([C:7]2[CH:8]=[CH:3][C:4](=[O:16])[NH:5][CH:6]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(#N)C=1C(NC=C(C1)C1=CC=C(C=C1)Cl)=O
Name
Quantity
60 mL
Type
solvent
Smiles
OP(=O)(O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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